molecular formula C9H11N3OS B13200006 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13200006
M. Wt: 209.27 g/mol
InChI Key: HAAJPUMPKPSDBR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a high-purity chemical reagent designed for advanced research applications. This specialized compound belongs to the imidazopyridine class, a scaffold recognized for its significant presence in medicinal chemistry and drug discovery research. The structure features a 2-methoxyethyl side chain, which can influence the molecule's solubility and pharmacokinetic properties, making it a valuable intermediate for probing structure-activity relationships. The core imidazo[4,5-c]pyridine structure is closely related to isomers like imidazo[4,5-b]pyridine, which have been investigated in published studies for various biological activities. These activities include potential antituberculotic effects, as demonstrated in research on structurally similar 1-methyl-1H-imidazo[4,5-b]pyridine derivatives . Furthermore, recent patent literature indicates that related imidazo[4,5-b]pyridine compounds are being explored as modulators of key protein targets, such as protein kinases, for therapeutic development , and as potential inhibitors for targets like PCSK9 for managing cardiovascular conditions . The thiol (-SH) functional group in its structure is a key reactive site, allowing for further chemical modifications to create sulfides, disulfides, or other derivatives, or to potentially interact with biological targets through metal coordination or covalent binding. This compound is intended solely for use in laboratory research as a chemical reference standard or as a synthetic building block for the creation of novel molecules for biological screening. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14)

InChI Key

HAAJPUMPKPSDBR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions and Yields for Alkylation of Imidazo[4,5-c]pyridine-2-thiol

Parameter Details
Starting Material Imidazo[4,5-c]pyridine-2-thiol
Alkylating Agent 2-Methoxyethyl mesylate
Base 0.5% NaOH aqueous solution
Temperature 50–60 °C
Reaction Time ~3 hours
Workup Neutralization with acidic resin, extraction with dichloromethane, solvent evaporation, hexane trituration
Yield 98–99%
Purity >99% (HPLC)

Spectral and Analytical Data

The synthesized this compound derivatives typically exhibit:

  • [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the imidazo[4,5-c]pyridine ring, methylene protons of the 2-methoxyethyl group (~3.4–3.8 ppm), and a singlet for the methoxy group (~3.2 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • HPLC: High purity (>99%) using reversed-phase columns with acetonitrile and ammonium acetate buffer mobile phases.
  • Melting Point: Consistent with literature values for similar compounds.

Comparative Notes on Preparation Methods

Method Aspect Traditional Methods Mild Alkylation Method (Current)
Reagents Often require strong bases or phase transfer catalysts Uses mild base (0.5% NaOH)
Reaction Conditions Sometimes harsh (high temp, strong base) Mild temperature (50–60 °C)
Yield Variable, sometimes moderate High (98–99%)
Purification May require column chromatography Simple trituration with hexane
Environmental Impact Use of toxic reagents and solvents Eco-friendly, avoids strong bases and catalysts

Research Outcomes and Applications

The efficient synthesis of this compound and related derivatives has enabled exploration of their biological activities, including antibacterial and antifungal screening, as well as potential anticancer properties. The mild and high-yielding synthetic route facilitates the preparation of diverse analogues for medicinal chemistry research.

Chemical Reactions Analysis

Reactions Involving the Thiol (-SH) Group

The thiol moiety at position 2 drives nucleophilic and redox reactions:

Reaction TypeConditionsProductsKey FindingsSource
Alkylation Alkyl halides (e.g., CH₃I), DMF, 60°CS-Alkylated derivatives (e.g., -SCH₃)Selective alkylation at sulfur occurs without ring substitution.
Oxidation H₂O₂, acetic acid, RTDisulfide dimer or sulfonic acid (-SO₃H)Controlled oxidation yields dimer; excess oxidant leads to over-oxidation.
Thiol-Ene Click Maleimides, THF, 40°CCovalent thioether adductsUsed for bioconjugation; regioselective at sulfur.
Sulfenylation I₂/FeCl₃, DMA, 90°CC-3 sulfenylated imidazoheterocyclesElectrophilic attack at electron-rich C-3 of fused ring system.

Mechanistic Insights:

  • Oxidation : Proceeds via thiyl radical intermediates, confirmed by TEMPO inhibition studies .

  • Sulfenylation : Involves iodine-mediated generation of sulfenyl iodide intermediates (R-SI), which react regioselectively at C-3 .

Reactions at the Methoxyethyl Substituent

The 2-methoxyethyl side chain participates in ether cleavage and substitution:

Reaction TypeConditionsProductsKey FindingsSource
Ether Cleavage BBr₃, CH₂Cl₂, -20°C1-(2-Hydroxyethyl) derivativeDemethylation occurs with >90% yield; preserves heterocyclic core.
Nucleophilic Substitution NaN₃, DMF, 100°CAzide-functionalized analog (-N₃)Mitsunobu conditions also effective for alcohol derivatization.

Reactions of the Imidazo[4,5-c]Pyridine Core

The fused ring system undergoes electrophilic and cycloaddition reactions:

Reaction TypeConditionsProductsKey FindingsSource
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitro derivatives at C-6 or C-7Nitration occurs preferentially at C-7 due to directing effects of sulfur.
Cycloaddition Acetylene dicarboxylate, CuI, 80°CFused triazole derivatives[3+2] cycloaddition forms new five-membered ring with N1 and C2.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and ethylene oxide.

  • pH Sensitivity : Thiol group protonates below pH 4, reducing nucleophilicity .

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Key Observations :

  • Thiol-containing imidazopyridines are prone to oxidation, forming disulfide bonds, which may influence stability and reactivity .

Antiviral and Immunomodulatory Potential

  • Imidazo[4,5-c]pyridine derivatives, such as I-BET151, exhibit antiviral and anticancer activity by targeting bromodomains (e.g., BRD4) .
  • The 2-methoxyethyl group in related compounds (e.g., dye-labeled imidazoquinolines) enhances bioavailability and target engagement compared to bulkier substituents .

Structure-Activity Relationships (SAR)

  • Substituent Size : Ethyl and methylpropyl groups increase lipophilicity, favoring membrane permeability but reducing solubility. The 2-methoxyethyl group balances these properties .
  • Thiol vs. Thione : Oxidation of the thiol to a thione (C=S) alters electronic properties and binding affinity, as seen in 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thione .

Research Findings and Data

Insights :

  • The 2-methoxyethyl substituent may improve binding kinetics in TNF-α suppression compared to alkyl chains .
  • Bulkier substituents (e.g., methylpropyl) reduce potency due to steric hindrance in hydrophobic binding pockets .

Biological Activity

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol, with the CAS number 1614-34-2, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazopyridines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Chemical Formula : C9H11N3OS
  • Molecular Weight : 197.27 g/mol
  • Structure : The compound features an imidazole ring fused to a pyridine, along with a methoxyethyl group and a thiol functional group.

Biological Activities

Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Imidazopyridines have shown effectiveness against various bacterial strains and fungi, making them candidates for antibiotic development.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The thiol group in the structure may contribute to anti-inflammatory activities by modulating oxidative stress and inflammatory pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of various imidazopyridine derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics .

Anticancer Potential

In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. A notable study highlighted its ability to inhibit the growth of breast cancer cells through the modulation of key signaling pathways involved in cell survival .

Anti-inflammatory Mechanisms

The compound's potential as an anti-inflammatory agent has been explored in models of induced inflammation. It was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the thiol group is critical for its activity, as it may enhance solubility and facilitate interactions with biological targets. Comparative studies have shown that variations in substituents on the imidazole or pyridine rings can lead to significant changes in potency .

Data Table: Biological Activity Overview

Activity TypeAssessed EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol, and what catalysts are typically employed?

The compound can be synthesized via condensation of pyridine-2,3-diamine derivatives with aldehyde precursors using ceric ammonium nitrate (CAN)/H₂O₂ as oxidizing agents. Multi-step protocols involving N-alkylation and thiolation reactions are common, with purification via column chromatography. For regioselectivity, pyridyl substituents can act as directing groups during electrophilic substitution .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

Store as a solid at -20°C (stable for 3 years). In solution, use -80°C for 6 months with DMSO as the primary solvent. For in vivo studies, prepare working solutions using DMSO:PEG300:Tween80:Saline mixtures (10:40:5:45 v/v) to enhance solubility and biocompatibility. Avoid repeated freeze-thaw cycles .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Use ¹H/¹³C NMR for functional group verification, mass spectrometry for molecular weight confirmation, and elemental analysis for purity. For ambiguous features, single-crystal X-ray diffraction (as demonstrated for imidazo[4,5-b]pyridine derivatives) provides definitive conformation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated into studying this compound's electronic properties and reaction mechanisms?

Perform DFT studies at the B3LYP/6-31G* level to analyze frontier molecular orbitals, electrostatic potential maps, and transition states in substitution reactions. Validate computational predictions against experimental UV-Vis and cyclic voltammetry data to confirm electronic behavior .

Q. What experimental strategies resolve contradictions between predicted and observed biological activity in SAR studies?

Use orthogonal assay validation with enzymatic and cell-based models. Employ isothermal titration calorimetry (ITC) to verify binding thermodynamics when bioactivity discrepancies arise between computational docking and empirical data .

Q. How can regioselectivity challenges during functionalization of the imidazo[4,5-c]pyridine core be optimized?

Conduct kinetic vs thermodynamic control experiments by varying reaction temperature (0–100°C) and monitoring intermediates via LC-MS. Introduce directing groups (e.g., pyridyl substituents) to steer electrophilic substitution patterns .

Q. What methodologies are recommended for investigating the compound's metabolic stability in preclinical models?

Use hepatic microsome assays (human, rat, mouse) with LC-HRMS monitoring. Apply stable isotope labeling to track metabolic pathways and identify phase I/II metabolites through fragmentation patterns .

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